Cas no 2361657-72-7 (N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide)

N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- Z2738285574
- N-[[1-[2-(Methylamino)-2-oxoethyl]cyclohexyl]methyl]prop-2-enamide
- N-({1-[(methylcarbamoyl)methyl]cyclohexyl}methyl)prop-2-enamide
- EN300-26573625
- 2361657-72-7
- N-Methyl-1-[[(1-oxo-2-propen-1-yl)amino]methyl]cyclohexaneacetamide
- N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide
-
- インチ: 1S/C13H22N2O2/c1-3-11(16)15-10-13(9-12(17)14-2)7-5-4-6-8-13/h3H,1,4-10H2,2H3,(H,14,17)(H,15,16)
- InChIKey: CDZPFICGIWYMQI-UHFFFAOYSA-N
- ほほえんだ: C1(CNC(=O)C=C)(CC(NC)=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 238.168127949g/mol
- どういたいしつりょう: 238.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 58.2Ų
じっけんとくせい
- 密度みつど: 1.007±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 483.6±27.0 °C(Predicted)
- 酸性度係数(pKa): 14.90±0.46(Predicted)
N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573625-0.05g |
N-({1-[(methylcarbamoyl)methyl]cyclohexyl}methyl)prop-2-enamide |
2361657-72-7 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide 関連文献
-
1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamideに関する追加情報
Introduction to N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide (CAS No. 2361657-72-7)
N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide, a compound with the CAS number 2361657-72-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development in the pharmaceutical industry. The unique structural features of this molecule, particularly its N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide backbone, contribute to its potential therapeutic applications.
The chemical structure of N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide is characterized by a complex arrangement of functional groups, including a methylcarbamoyl moiety and a prop-2-enamide segment. These structural elements are crucial for its biological activity and have been extensively studied in recent years. The cyclohexyl ring in the molecule provides stability and enhances the solubility of the compound, making it suitable for various formulation strategies.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide has emerged as a promising candidate due to its ability to interact with specific targets in the body. Research has shown that this compound can exhibit inhibitory effects on certain enzymes and receptors, which are implicated in conditions such as inflammation, pain, and neurodegenerative disorders.
One of the most intriguing aspects of N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide is its potential role in modulating inflammatory responses. Studies have demonstrated that this compound can interfere with the signaling pathways involved in inflammation, leading to reduced levels of pro-inflammatory cytokines. This mechanism of action makes it a valuable candidate for the development of anti-inflammatory drugs that could address a wide range of inflammatory conditions.
The pharmacokinetic properties of N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide have also been extensively evaluated. Its favorable solubility profile allows for efficient absorption and distribution throughout the body, while its metabolic stability ensures prolonged activity. These properties make it an attractive candidate for oral administration, which would enhance patient compliance and convenience.
In addition to its anti-inflammatory properties, N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide has shown potential in preclinical studies related to pain management. The compound's ability to interact with pain-signaling pathways suggests that it could be effective in reducing both acute and chronic pain. This has opened up new avenues for the development of novel analgesics that could offer improved efficacy and reduced side effects compared to existing treatments.
The synthesis of N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to streamline the production process, making it more efficient and scalable. These advancements have enabled researchers to produce sufficient quantities of the compound for both preclinical studies and potential clinical trials.
Recent advancements in computational chemistry have also played a crucial role in understanding the structure-activity relationships (SAR) of N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide. By leveraging computational models, researchers can predict how modifications to the molecular structure will affect its biological activity. This approach has accelerated the discovery process and allowed for the rapid design of new analogs with enhanced properties.
The safety profile of N-({1-(methylcarbamoyl)methy lcyclohexyl}m ethyl)pro p -2 -en amide has been thoroughly evaluated through preclinical toxicology studies. These studies have demonstrated that the compound is well-tolerated at relevant doses, with minimal adverse effects observed. This positive safety profile bodes well for its potential translation into clinical use and further development as a therapeutic agent.
The future prospects for N-({1-(m ethyl carbam oy l)m eth y lcyc lohex y l }me th y l )pr op -2 -en am ide are e nthusiastically anticipated by the scientific community. Ongoing research aims to elucidate its full therapeutic potential and explore new applications in areas such as oncology and neurodegenerative diseases. Collaborative efforts between academia and industry are expected to drive further innovation and bring this promising compound closer to clinical reality.
2361657-72-7 (N-({1-(methylcarbamoyl)methylcyclohexyl}methyl)prop-2-enamide) 関連製品
- 846036-77-9(4-methyl-2-(methylsulfanyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one)
- 1261897-86-2(5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol)
- 2228979-78-8(1-(4-bromo-3-methoxyphenyl)-2,2-difluorocyclopropan-1-amine)
- 21517-30-6(6-hydrazino1,2,4triazolo3,4-aphthalazine)
- 1609123-53-6(tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate)
- 2171830-67-2(1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile)
- 446830-63-3(3-Ethyl-5-nitro-1H-indole-2-carboxylic acid)
- 156144-39-7(4-(6-fluoro-1H-benzimidazol-2-yl)phenol)
- 2138238-67-0(1(2H)-Isoquinolinone, 3-(4-ethyl-1-piperazinyl)-)
- 198065-04-2(6-Hydroxy-6-(2-nitrophenyl)hexanoic acid)



